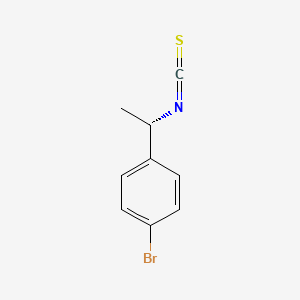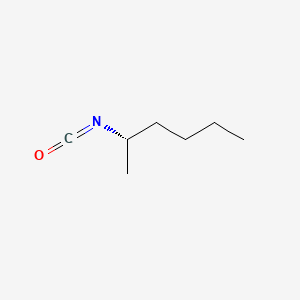
(S)-(+)-2-Hexyl isocyanate
Overview
Description
(S)-(+)-2-Hexyl isocyanate is an organic compound that belongs to the class of isocyanates, characterized by the functional group -N=C=O. This compound is notable for its chiral nature, with the (S)-enantiomer being the specific form of interest. Isocyanates are widely used in the production of polyurethanes and other polymers due to their high reactivity with nucleophiles such as alcohols and amines .
Mechanism of Action
Target of Action
Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are highly reactive compounds that primarily target proteins and nucleophilic groups in the body . They can react with a variety of nucleophiles, including alcohols, amines, and even water . This reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .
Mode of Action
The mode of action of isocyanates involves their reaction with these targets. For example, upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .
Biochemical Pathways
It is known that isocyanates can interfere with a variety of biological processes due to their reactivity with proteins and other nucleophilic groups . This can lead to a range of downstream effects, including inflammation and respiratory sensitization .
Result of Action
The result of isocyanate action can include severe health effects such as asthma, inflammation in the respiratory tract, and even cancer . These effects are due to the compound’s reactivity with biological molecules, leading to disruptions in normal cellular processes .
Action Environment
The action of isocyanates can be influenced by various environmental factors. For example, airborne isocyanates can be sampled in fire effluent from building materials during the early stages of fire development . Additionally, the production of isocyanates and products containing isocyanates is heavily regulated due to their potential health effects .
Biochemical Analysis
Biochemical Properties
Isocyanates, including (S)-(+)-2-Hexyl isocyanate, are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . This reactivity allows them to form a variety of products, such as urethane linkages when treated with an alcohol . This property is exploited in the production of polyurethane polymers .
Cellular Effects
Exposure to isocyanates, including this compound, can lead to various health effects. These include skin irritation, eye irritation, chest tightness, and difficulty breathing . Isocyanates also have the potential for severe adverse effects on the respiratory tract .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . This reaction proceeds via the formation of a urethane linkage .
Temporal Effects in Laboratory Settings
It is known that isocyanates are one of the leading causes of occupational asthma in the UK, suggesting that long-term exposure can lead to significant health effects .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. It is known that isocyanates can cause pulmonary toxicity at low exposure levels .
Transport and Distribution
It is known that isocyanates are a group of highly reactive organic compounds that can easily become volatile and enter the atmosphere as a vapor .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Hexyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This traditional method involves reacting the corresponding amine with phosgene (COCl₂) to produce the isocyanate.
Non-Phosgene Methods: These include the thermal decomposition of carbamates, which are formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.
Industrial Production Methods:
Phosgene-Based Production: Despite its hazards, phosgene-based production remains the predominant industrial method due to its efficiency and cost-effectiveness.
Bio-Based Production: Recent advances focus on producing isocyanates from biomass to address environmental concerns.
Types of Reactions:
Nucleophilic Addition: Isocyanates react readily with nucleophiles such as alcohols, amines, and water.
Hydrolysis: Isocyanates hydrolyze in the presence of water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with isocyanates under mild conditions, often catalyzed by tertiary amines or metal salts.
Water: Hydrolysis occurs readily at ambient conditions, producing amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary or secondary amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
(S)-(+)-2-Hexyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology and Medicine: Investigated for its potential in drug delivery systems and as a reagent in biochemical assays.
Industry: Employed in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Comparison with Similar Compounds
Phenyl isocyanate: An aromatic isocyanate with similar reactivity but different applications due to its aromatic nature.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of non-yellowing polyurethanes.
Uniqueness: (S)-(+)-2-Hexyl isocyanate is unique due to its chiral nature, which can impart specific properties to the polymers and materials it forms. This enantiomeric specificity can be crucial in applications requiring chirality, such as in certain drug delivery systems .
Properties
IUPAC Name |
(2S)-2-isocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWLFMYCGXLVJQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426973 | |
| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-78-2 | |
| Record name | (2S)-2-Isocyanatohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1609487.png)
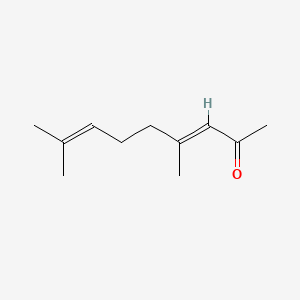
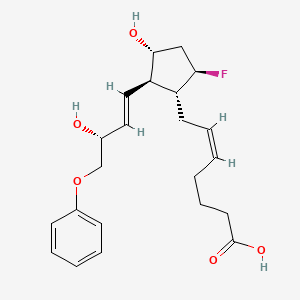
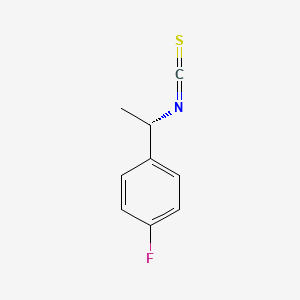
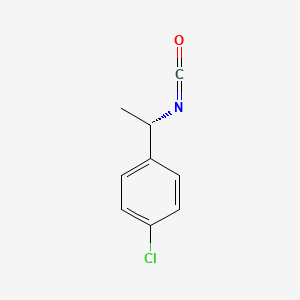
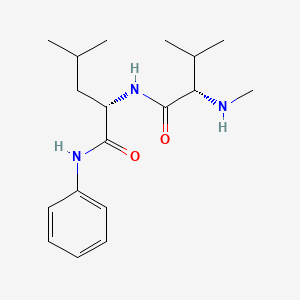
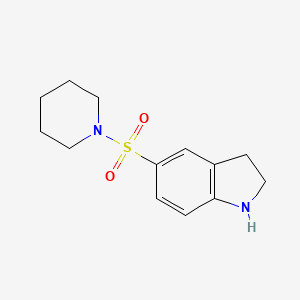
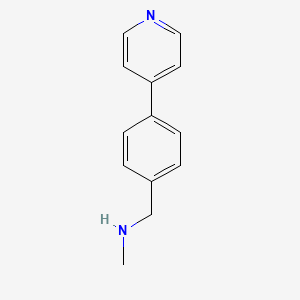
![N-[4-(aminomethyl)benzyl]-N,N-diethylamine](/img/structure/B1609499.png)

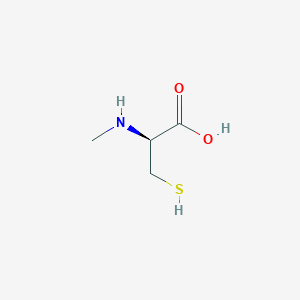
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1609503.png)

